molecular formula C10H9N3O B1432258 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde CAS No. 1534458-55-3

5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde

Cat. No.: B1432258
CAS No.: 1534458-55-3
M. Wt: 187.2 g/mol
InChI Key: IYENJPDFPNXUPE-UHFFFAOYSA-N
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Description

5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde is a heterocyclic compound that features a pyridine ring substituted with a pyrazole moiety and an aldehyde group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-2,3-dihydropyridine with 1H-pyrazole-1-carbaldehyde in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained between 60-80°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-6-(1H-pyrazol-1-yl)pyridine-3-carbaldehyde is unique due to the presence of both the pyrazole and pyridine rings, which confer distinct electronic and steric properties. This unique structure allows for versatile reactivity and a wide range of applications in various fields .

Properties

IUPAC Name

5-methyl-6-pyrazol-1-ylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-8-5-9(7-14)6-11-10(8)13-4-2-3-12-13/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYENJPDFPNXUPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N2C=CC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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